5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a combination of indole, methoxyphenoxy, and diazinane trione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps:
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Formation of 2-(2-Methoxyphenoxy)ethylamine: : This intermediate is synthesized by reacting 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol, which is then treated with thionyl chloride to yield 2-(2-methoxyphenoxy)ethyl chloride. The chloride is then reacted with benzylamine to form N-[2-(2-methoxyphenoxy)ethyl]benzylamine .
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Indole Derivative Synthesis: : The indole moiety is synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate ketone under acidic conditions .
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Final Coupling and Cyclization: : The indole derivative is then coupled with the 2-(2-methoxyphenoxy)ethylamine derivative, followed by cyclization to form the diazinane trione structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the diazinane trione moiety, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is known for its biological activity, and modifications to this structure can lead to compounds with significant pharmacological properties .
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of 5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves interactions with various molecular targets. The indole moiety can interact with receptors and enzymes, modulating their activity. The diazinane trione structure may also contribute to the compound’s biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethylamine: This compound shares the methoxyphenoxy group and can be used as a precursor in the synthesis of the target compound.
Indole Derivatives: Various indole derivatives, such as those used in antiviral and anticancer research, share structural similarities with the indole moiety of the target compound.
Uniqueness
The uniqueness of 5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of indole, methoxyphenoxy, and diazinane trione moieties.
Properties
IUPAC Name |
5-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-25-22(28)18(23(29)26(2)24(25)30)14-16-15-27(19-9-5-4-8-17(16)19)12-13-32-21-11-7-6-10-20(21)31-3/h4-11,14-15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNERYEGAJORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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